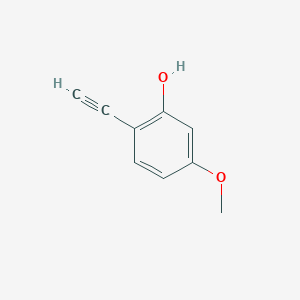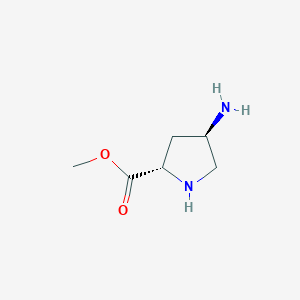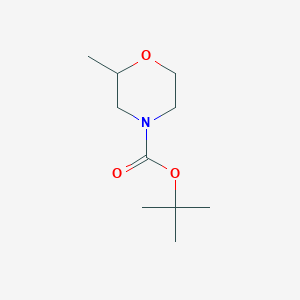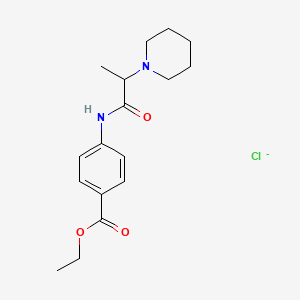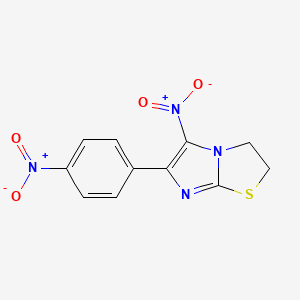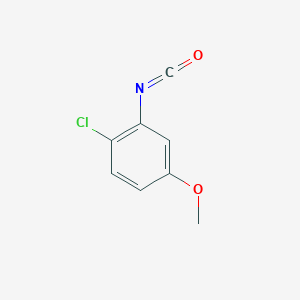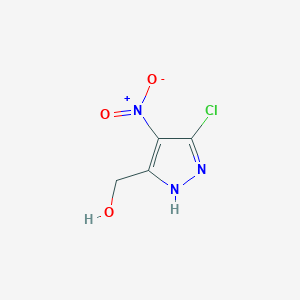
(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
Descripción general
Descripción
“(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol” is a chemical compound with the molecular formula C4H4ClN3O3 . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole derivatives, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H and 13C NMR spectroscopy, and IR spectroscopy . The structure of pyrazole derivatives can be strategically functionalized (i.e., amines, carbaldehydes, halides, etc.) to form various fused systems .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are known for their diverse pharmacological effects and are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its physical and chemical properties can be analyzed using techniques such as melting point determination, density measurement, and thermal stability assessment .Mecanismo De Acción
The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological system they interact with. For instance, some pyrazole derivatives have shown to cause cells to die by preventing wound healing and colony formation, delaying the cell cycle phase, and inducing apoptosis .
Safety and Hazards
As with any chemical compound, handling “(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol” requires appropriate safety measures. It may cause serious eye irritation and respiratory irritation . Therefore, it is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, eye protection, and face protection .
Direcciones Futuras
The future directions for research on “(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol” and other pyrazole derivatives are vast. They are known for their diverse pharmacological effects and are frequently used as scaffolds in the synthesis of bioactive chemicals . Therefore, various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . For instance, the development of high energy density materials (HEDM) is one of the long-term, strongly desired goals .
Propiedades
IUPAC Name |
(3-chloro-4-nitro-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O3/c5-4-3(8(10)11)2(1-9)6-7-4/h9H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCZGSGHLWFJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NN1)Cl)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B3363788.png)
![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B3363792.png)
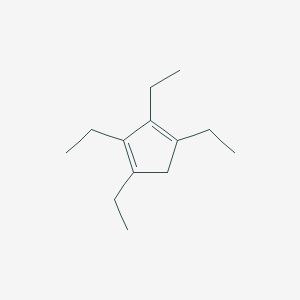
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide](/img/structure/B3363811.png)
